Bernardioside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

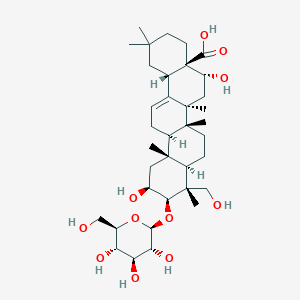

(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O11/c1-31(2)11-12-36(30(44)45)19(13-31)18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-34(23,5)35(18,6)15-24(36)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVGJHHHDVZQFB-FWVVSBQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bernardioside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bernardioside A is a complex triterpenoid saponin first identified in Bellis bernardii. This document provides a detailed overview of its discovery, natural sourcing, and chemical properties. It includes a structured summary of its physicochemical data, a detailed hypothetical experimental protocol for its isolation and characterization based on established methods for similar compounds, and visualizations of the isolation workflow. Due to the limited publicly available data on the specific biological activities and signaling pathways of this compound, this guide also incorporates relevant data on the activities of closely related triterpenoid saponins from the Bellis genus to provide a predictive context for potential research and development.

Introduction

Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities. This compound, a notable member of this class, was first isolated from the whole plants of Bellis bernardii, a species of daisy. Its intricate structure, featuring a triterpenoid aglycone linked to a complex oligosaccharide chain, makes it a subject of interest for phytochemical and pharmacological research.

Discovery and Natural Source

This compound was discovered as a novel saponin during the chemical investigation of Bellis bernardii[1]. The structure of this compound was elucidated using modern mass spectrometry and nuclear magnetic resonance (NMR) techniques[1]. The aglycone of this compound is the unusual "bellisonic acid"[1]. While initially isolated from Bellis bernardii, related saponins and the parent aglycones have also been identified in other species of the Bellis genus, such as Bellis perennis (the common daisy) and Bellis annua[2][3][4].

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅₉H₉₄O₂₆ | Calculated from structure |

| Molecular Weight | 1223.36 g/mol | Calculated from structure |

| Full Chemical Name | 3-O-alpha-L-rhamnopyranosyl-2 beta, 3 beta, 23-trihydroxy-16-oxoolean-12-en-28-oic acid 28-alpha-L-rhamnopyranosyl(1->3)-O-beta-D-xylopyranosyl(1->4)-alpha-L-rhamnopyranosyl(1->2)-beta-D-fucopyranoside | [1] |

| Class | Triterpenoid Saponin | [5][6] |

| Natural Source | Bellis bernardii | [1][5][6] |

Experimental Protocols

Due to the lack of a publicly available, detailed experimental protocol specifically for this compound, the following section outlines a comprehensive, hypothetical protocol based on established methods for the isolation and characterization of triterpenoid saponins from Bellis species.

Isolation and Purification of this compound

This protocol describes a multi-step process for the extraction, fractionation, and purification of this compound from Bellis bernardii.

4.1.1. Plant Material Collection and Preparation

-

Collect whole plants of Bellis bernardii.

-

Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

4.1.2. Extraction

-

Macerate the powdered plant material with methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain the crude methanolic extract.

4.1.3. Solvent Partitioning

-

Suspend the crude methanolic extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

-

Separate the layers using a separatory funnel. The saponin fraction is expected to be enriched in the n-butanol layer.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

4.1.4. Chromatographic Purification

-

Subject the dried n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 90:10:1 to 60:40:4 v/v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a similar solvent system. Visualize spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Combine fractions showing similar TLC profiles.

-

Perform further purification of the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Monitor the elution profile with a UV detector (e.g., at 210 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

Structure Elucidation

4.2.1. Mass Spectrometry (MS)

-

Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern of the purified compound. Positive-ion mode is often effective for saponin analysis[2][3][4].

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of protons and carbons and to elucidate the complete structure, including the sequence of the sugar units.

Potential Biological Activities (Based on Related Compounds)

Table 2: Biological Activities of Triterpenoid Saponins from Bellis Species

| Compound/Extract | Biological Activity | Cell Line/Model | IC₅₀ / Effect | Source |

| Saponin-rich fraction from Bellis perennis | Cytotoxic | Human promyelocytic leukemia (HL-60) | Not specified | General finding |

| Various triterpenoid saponins from Bellis perennis | Cytotoxic | Various cancer cell lines | Not specified | General finding |

| Saponin mixture from Bellis annua | Not specified | Not specified | Not specified | [2][3][4] |

Visualizations

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a structurally complex triterpenoid saponin with potential for further scientific investigation. This guide provides a foundational understanding of its discovery and chemical nature, alongside a detailed, practical framework for its isolation and characterization. While direct biological data for this compound is currently limited, the known activities of related compounds from the Bellis genus suggest that it may possess cytotoxic or other valuable pharmacological properties. Further research is warranted to fully elucidate the biological potential of this intricate natural product.

References

- 1. Structure elucidation of a glycoside of 2 beta, 3 beta, 23-trihydroxy-16-oxoolean-12-en-28-oic acid from Bellis bernardii using mass spectrometry for the sugar sequence determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of MS-MS for the rapid, comparative analysis of saponin mixtures as exemplified by the deacylated and partially deacylated triterpenoid saponins of Bellis annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scilit.com [scilit.com]

Isolating Bernardioside A: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the isolation and purification of Bernardioside A, a triterpenoid saponin derived from the plant Bellis bernardii. This document details the chemical properties of this compound, outlines a likely experimental protocol based on published methodologies for similar compounds, and presents the available data in a structured format.

This compound, a complex glycoside of polygalacic acid, has been identified as a constituent of Bellis bernardii. Its isolation is a multi-step process involving extraction, deacylation, and chromatographic purification. While specific quantitative data for the isolation of this compound is limited in publicly available literature, this guide constructs a probable workflow based on established methods for triterpenoid saponins from the same plant genus.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its successful isolation and purification. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Formula | C36H58O11 | [1] |

| Molecular Weight | 666.84 g/mol | [1] |

| CAS Number | 121368-52-3 | [1] |

| Class | Triterpenoid Saponin | [1][2] |

| Source | Bellis bernardii | [1][2] |

| Solubility | Soluble in DMSO | [1] |

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a hypothesized reconstruction based on the isolation of similar triterpenoid saponins from Bellis species, as detailed by Schöpke et al. The original research mentions the isolation of this compound from a "deacylated saponin mixture," indicating a critical hydrolysis step to remove acyl groups.[1][2][3]

Extraction of Crude Saponin Mixture

-

Plant Material Preparation: Air-dried, powdered whole plants of Bellis bernardii are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with 70% aqueous methanol at room temperature. This is a common method for extracting polar glycosides like saponins.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. A typical scheme would involve partitioning between n-butanol and water. The saponins will preferentially partition into the n-butanol layer.

-

Evaporation: The n-butanol fraction is evaporated to dryness to yield the crude saponin mixture.

Deacylation of the Saponin Mixture

-

Alkaline Hydrolysis: The crude saponin mixture is dissolved in a solution of 5% potassium hydroxide in methanol.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to ensure complete removal of acyl groups.

-

Neutralization and Desalting: The reaction is neutralized with an acid (e.g., hydrochloric acid) and then desalted, possibly using a resin-based method or dialysis, to yield the deacylated saponin mixture.

Chromatographic Purification

-

Silica Gel Column Chromatography: The deacylated saponin mixture is first fractionated by silica gel column chromatography. A gradient elution system of chloroform-methanol-water in increasing polarity is commonly used to separate different classes of saponins. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC comparison with a reference standard if available, are pooled and subjected to further purification by preparative reversed-phase HPLC (RP-HPLC).

-

Column: A C18 column is typically used for the separation of triterpenoid saponins.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for eluting saponins.

-

Detection: Elution is monitored using a UV detector, typically at a low wavelength (e.g., 205 nm) as saponins lack a strong chromophore.

-

-

Final Purification: The fractions containing pure this compound are collected, and the solvent is removed under reduced pressure. The purity of the final product should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Experimental Workflow

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

Due to the limited availability of detailed experimental data in the public domain for the isolation of this compound, the following table presents an illustrative summary of the type of quantitative data that should be recorded during the process.

| Stage | Parameter | Illustrative Value/Range |

| Extraction | Starting Plant Material (dry weight) | 1000 g |

| Extraction Solvent Volume | 10 L | |

| Yield of Crude Extract | 50 - 100 g | |

| Solvent Partitioning | Yield of n-Butanol Fraction | 10 - 20 g |

| Deacylation | Yield of Deacylated Saponin Mixture | 8 - 15 g |

| Silica Gel Chromatography | Mass of Deacylated Mixture Loaded | 5 g |

| Yield of this compound-rich Fraction | 500 - 1000 mg | |

| Preparative HPLC | Mass of Enriched Fraction Loaded | 200 mg |

| Yield of Pure this compound | 20 - 50 mg | |

| Purity (by analytical HPLC) | >95% |

Signaling Pathways and Biological Activity

Currently, there is a notable lack of specific research on the biological activity and associated signaling pathways of this compound. While saponins as a class are known to exhibit a wide range of biological effects, including anti-inflammatory, antifungal, and cytotoxic activities, the specific mechanisms of action for this compound have not been elucidated.[4][5][6] Future research is required to explore the pharmacological potential of this compound and to identify the cellular pathways it may modulate.

The following diagram represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other triterpenoid saponins.

Caption: A hypothetical signaling pathway for the anti-inflammatory effects of this compound.

Disclaimer: The experimental protocol and quantitative data presented in this guide are illustrative and based on methodologies for similar compounds. Researchers should consult the primary literature and optimize these methods for their specific experimental conditions. The signaling pathway diagram is hypothetical and intended to guide future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scite.ai [scite.ai]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Biological activities and distribution of plant saponins. | Semantic Scholar [semanticscholar.org]

- 6. biological-activities-and-distribution-of-plant-saponins - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Biosynthetic Pathway of Triterpenoid Saponins: A Putative Pathway for Bernardioside A

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, the specific biosynthetic pathway for Bernardioside A has not been fully elucidated in publicly available scientific literature. This compound is a triterpenoid saponin isolated from Bellis bernardii. This guide, therefore, presents a comprehensive overview of the generalized biosynthetic pathway for triterpenoid saponins, which serves as a scientifically-grounded putative pathway for this compound. The enzymes and intermediates discussed are representative of those found in the biosynthesis of structurally similar compounds.

Introduction to Triterpenoid Saponin Biosynthesis

Triterpenoid saponins are a vast and structurally diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for pharmaceutical and biotechnological applications. Their biosynthesis is a complex process that can be broadly divided into three key stages: the cyclization of a linear precursor to form the triterpenoid backbone, the oxidative functionalization of this backbone, and subsequent glycosylation to produce the final saponin. This process begins with the ubiquitous isoprenoid pathway.

The Generalized Biosynthetic Pathway

The biosynthesis of triterpenoid saponins originates from the cytosolic mevalonate (MVA) pathway, which produces the five-carbon building block, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

Stage 1: Formation of the Triterpenoid Skeleton

The initial steps involve the head-to-tail condensation of IPP and DMAPP units to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head to create squalene. This linear C30 hydrocarbon undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for the synthesis of various triterpenoids, including sterols and saponins.

The first committed step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[1][2] The specific OSC involved determines the foundational structure of the triterpenoid. For many oleanane-type saponins, of which this compound is a member, the key enzyme is β-amyrin synthase (bAS), which catalyzes the formation of the pentacyclic triterpenoid, β-amyrin.

Stage 2: Oxidative Modification of the Aglycone

Following the formation of the basic triterpenoid skeleton (the aglycone or sapogenin), a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes.[1][2] These P450s introduce hydroxyl (-OH), carboxyl (-COOH), and other functional groups at specific positions on the triterpenoid backbone. This oxidative "decoration" is crucial for the subsequent glycosylation steps and contributes significantly to the structural diversity and biological activity of the final saponin.

Stage 3: Glycosylation of the Sapogenin

The final stage in the biosynthesis of saponins is the attachment of sugar moieties to the oxidized sapogenin. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs).[1] UGTs transfer sugar residues, such as glucose, galactose, xylose, or glucuronic acid, from an activated sugar donor (e.g., UDP-glucose) to the hydroxyl or carboxyl groups of the sapogenin. The number, type, and linkage of these sugar chains are highly variable and are critical determinants of the saponin's solubility, stability, and bioactivity.

Key Enzymes in Triterpenoid Saponin Biosynthesis

The following table summarizes the key enzyme classes involved in the generalized triterpenoid saponin biosynthetic pathway.

| Enzyme Class | Abbreviation | Function | Representative Examples |

| Squalene Synthase | SS | Catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate to form squalene. | - |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | - |

| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene to form the triterpenoid skeleton. | β-amyrin synthase (bAS), Lupeol synthase (LS) |

| Cytochrome P450 Monooxygenase | P450 | Catalyzes the site-specific oxidation (e.g., hydroxylation, carboxylation) of the triterpenoid backbone. | CYP88D6, CYP716A254 |

| UDP-dependent Glycosyltransferase | UGT | Catalyzes the transfer of sugar moieties from a UDP-sugar donor to the sapogenin. | UGT71G1, UGT73K1 |

Experimental Protocols for Elucidating Biosynthetic Pathways

The identification and characterization of the genes and enzymes involved in triterpenoid saponin biosynthesis typically involve a combination of transcriptomics, molecular biology, and analytical chemistry techniques. A general workflow is outlined below.

Transcriptome Analysis and Candidate Gene Identification

-

Plant Material and Elicitation: Plant tissues known to produce the saponin of interest are treated with an elicitor, such as methyl jasmonate (MeJA), to induce the expression of biosynthetic genes.[3]

-

RNA Sequencing (RNA-Seq): RNA is extracted from both elicited and control tissues, and RNA-Seq is performed to generate a comprehensive transcriptome dataset.[4]

-

Bioinformatic Analysis: The transcriptome data is assembled, and unigenes are annotated. Genes that are significantly upregulated upon elicitation are considered potential candidates. Homology-based searches (e.g., BLAST) against known biosynthetic genes (OSCs, P450s, UGTs) are used to identify specific candidates.[4]

Functional Characterization of Candidate Genes

-

Gene Cloning: Candidate genes are amplified from cDNA and cloned into appropriate expression vectors.

-

Heterologous Expression: The cloned genes are expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).[5]

-

Enzyme Assays:

-

For OSCs, the yeast strain is engineered to produce 2,3-oxidosqualene. The expression of the candidate OSC should result in the production of the corresponding triterpenoid (e.g., β-amyrin), which is then detected by GC-MS or LC-MS.

-

For P450s, the yeast strain is co-transformed with the candidate P450 and a P450 reductase. The strain is fed with the putative substrate (e.g., β-amyrin), and the reaction products are analyzed by LC-MS.

-

For UGTs, recombinant protein is expressed and purified. In vitro assays are performed by incubating the purified enzyme with the sapogenin substrate and a UDP-sugar donor. The formation of the glycosylated product is monitored by LC-MS.

-

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the generalized biosynthetic pathway for triterpenoid saponins and a typical experimental workflow for gene identification.

Conclusion

While the specific enzymes and intermediates in the biosynthetic pathway of this compound remain to be discovered, the generalized pathway for triterpenoid saponins provides a robust framework for future research. The combination of transcriptomics and heterologous expression has proven to be a powerful strategy for elucidating these complex pathways. Further investigation into the transcriptome of Bellis bernardii will likely reveal the specific OSCs, P450s, and UGTs responsible for the synthesis of this compound, paving the way for its biotechnological production and the development of novel therapeutic agents.

References

- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. multisite.itb.ac.id [multisite.itb.ac.id]

Bernardioside A: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bernardioside A is a naturally occurring triterpenoid saponin isolated from the plant Bellis bernardii. As a member of the saponin class of compounds, which are known for a wide array of biological activities, this compound presents a subject of interest for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the currently available information on the potential biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Chemical Identity

Potential Biological Activities

While research specifically on this compound is limited, preliminary data suggests potential antiproliferative effects. The broader class of triterpenoid saponins, to which this compound belongs, has been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.

Antiproliferative Activity

The most specific biological activity reported for this compound is its potential to inhibit cell proliferation.

Table 1: Quantitative Data on the Antiproliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HSC-T6 | Cell Viability Assay | IC50 | 29.8 µM | Implied by commercial suppliers, referencing the original isolation paper by Schöpke T, et al. (1996) |

Experimental Protocol: Cell Viability Assay (General Methodology)

While the specific protocol used to determine the IC50 of this compound against HSC-T6 cells is not detailed in the available literature, a general methodology for such an assay is as follows:

-

Cell Culture: HSC-T6 (hepatic stellate cells) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The culture medium is then replaced with medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. This involves adding the reagent to the wells and incubating for a period to allow for the formation of a colored formazan product by metabolically active cells.

-

Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Antiproliferative Activity Assessment

Caption: Workflow for determining the in vitro antiproliferative activity of this compound.

Potential Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, based on the known mechanisms of other triterpenoid saponins with antiproliferative activity, several pathways could be hypothetically involved.

Hypothetical Signaling Pathway Involvement in Antiproliferative Effects

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Future Research Directions

The limited data on this compound highlights the need for further research to fully elucidate its biological potential. Key areas for future investigation include:

-

Confirmation of Antiproliferative Activity: The reported IC50 value needs to be independently verified and expanded to a broader panel of cancer cell lines.

-

Exploration of Other Biological Activities: Screening for anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities is warranted based on the known properties of related saponins.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound is crucial to understanding its mode of action.

-

In Vivo Studies: Should in vitro studies yield promising results, evaluation in animal models of relevant diseases will be a critical next step.

Conclusion

This compound is a triterpenoid saponin with preliminary evidence of antiproliferative activity. While current data is sparse, its chemical class suggests a potential for a range of other biological effects. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product. Further rigorous scientific investigation is essential to unlock the full pharmacological profile of this compound.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preliminary cytotoxicity screening of novel compounds, such as the hypothetical Bernardioside A, represents a critical initial phase in the drug discovery and development pipeline. This process is fundamental to identifying compounds with potential therapeutic efficacy, particularly in oncology, by assessing their ability to induce cell death in cancerous cell lines. Furthermore, it serves as an essential safety evaluation to determine potential toxic effects on healthy cells. This technical guide provides an in-depth overview of the core methodologies, data interpretation, and experimental workflows pertinent to the preliminary in vitro assessment of a compound's cytotoxic profile.

Core Principles of In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are foundational tools for gauging the biological activity of a novel compound. These assays measure the degree to which a substance can cause damage to cells. The primary objectives of a preliminary screen are to:

-

Determine the concentration range at which the compound exhibits cytotoxic effects.

-

Establish a dose-response relationship to calculate key parameters such as the half-maximal inhibitory concentration (IC50).

-

Identify potential mechanisms of cell death, such as apoptosis or necrosis.

-

Compare the compound's potency across different cell lines, including cancerous and non-cancerous cells, to assess selectivity.

A variety of assays are available to measure cytotoxicity, each with its own set of principles, advantages, and limitations. Common methods assess cell membrane integrity, metabolic activity, or specific enzymatic activities associated with cell death.[1][2]

Experimental Workflow for Preliminary Cytotoxicity Screening

A typical workflow for the preliminary cytotoxicity screening of a novel compound is a multi-step process designed to ensure robust and reproducible data.[3][4] The process begins with cell preparation and culminates in data analysis and interpretation.

Detailed Experimental Protocols

The selection of an appropriate cytotoxicity assay is contingent on the research question, the nature of the compound, and the cell type being investigated. Below are detailed protocols for commonly employed preliminary screening assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which is often correlated with cell viability.[2][5] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.[2][5]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Neutral Red (NR) Uptake Assay

The Neutral Red assay is another colorimetric method that assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

NR Staining: After the treatment period, replace the culture medium with a medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours.

-

Dye Extraction: Remove the staining solution, wash the cells with a wash buffer (e.g., PBS), and then add a destain solution (e.g., a mixture of acetic acid and ethanol) to extract the dye from the lysosomes.

-

Data Acquisition: Measure the absorbance of the extracted dye at approximately 540 nm.

-

Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of control cells.

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay provides a direct measure of cell viability and cytotoxicity by simultaneously staining live and dead cells with two different fluorescent dyes.[3] Common dye combinations include calcein-AM (stains live cells green) and propidium iodide (stains dead cells red).

Protocol:

-

Cell Seeding and Treatment: Proceed as with the MTT assay (steps 1 and 2).

-

Staining: After treatment, add the combined live/dead staining solution directly to the cells in the culture medium and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Imaging: Visualize the stained cells using a fluorescence microscope or a high-content imaging system.

-

Data Acquisition and Analysis: Quantify the number of live (green) and dead (red) cells in multiple fields of view for each treatment condition. Calculate the percentage of cytotoxicity based on the ratio of dead to total cells.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to facilitate comparison and interpretation. The primary endpoint is typically the IC50 value, which represents the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 48 | 25.7 ± 3.1 |

| HCT116 | Colon Carcinoma | 48 | 10.5 ± 1.2 |

| HepG2 | Hepatocellular Carcinoma | 48 | 32.1 ± 4.5 |

Table 2: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI)* |

| HCT116 | Colon Carcinoma | 48 | 10.5 ± 1.2 | 5.2 |

| CCD-18Co | Normal Colon Fibroblast | 48 | 54.8 ± 6.3 | - |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells, which is a desirable characteristic for a potential therapeutic agent.

Potential Mechanisms of Cytotoxicity: The Apoptosis Pathway

A key objective following the initial cytotoxicity screen is to elucidate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6][7] The process of apoptosis is tightly regulated by a complex network of signaling pathways, with the B-cell lymphoma 2 (Bcl-2) family of proteins playing a central role in the intrinsic (mitochondrial) pathway.[8][9]

Further investigations, such as caspase activity assays, DNA fragmentation analysis, and Western blotting for key apoptotic proteins, would be necessary to confirm the involvement of this or other cell death pathways.

Conclusion

The preliminary cytotoxicity screening of a novel compound like this compound is a systematic process that provides crucial initial data on its potential as a therapeutic agent. By employing standardized and well-validated in vitro assays, researchers can obtain reliable and reproducible data on a compound's potency and selectivity. The subsequent elucidation of the mechanism of action, guided by these initial findings, is a critical next step in the journey of drug discovery and development. This guide provides a foundational framework for conducting and interpreting these essential preliminary studies.

References

- 1. researchgate.net [researchgate.net]

- 2. 5D Health Protection Group Ltd - Cell Biology & Culturing [5dhpg.com]

- 3. Fully automated viability and toxicity screening—A reliable all‐in‐one attempt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brefeldin A is a potent inducer of apoptosis in human cancer cells independently of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brefeldin a induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits focal adhesion kinase-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Rebaudioside A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query for "Bernardioside A" yielded no specific results. Based on phonetic similarity and the context of natural compounds, this guide focuses on Rebaudioside A , a major steviol glycoside from the plant Stevia rebaudiana. It is presumed that "this compound" was a misspelling.

Introduction

Rebaudioside A is a diterpenoid glycoside, widely known as a high-intensity, non-caloric natural sweetener.[1] Beyond its application in the food and beverage industry, emerging scientific evidence suggests that Rebaudioside A possesses a range of pharmacological activities, including anti-inflammatory, antioxidant, and metabolic-modulating effects.[2][3][4] This technical guide provides a comprehensive overview of the current hypotheses regarding the mechanisms of action of Rebaudioside A, with a focus on its interaction with cellular signaling pathways. The information presented herein is based on available in vitro and in vivo preclinical studies.

Anti-inflammatory and Immunomodulatory Mechanisms

Rebaudioside A is hypothesized to exert anti-inflammatory effects through the modulation of key signaling pathways that regulate the immune response.

Downregulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In various inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. Studies suggest that Rebaudioside A can suppress the activation of the NF-κB system.[4][5] This inhibitory action helps to reduce the expression of downstream inflammatory genes, thereby mitigating the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Rebaudioside A.

Upregulation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress and inflammation. Rebaudioside A has been shown to induce the activation of Nrf2.[4][6][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of cytoprotective genes, including antioxidant enzymes. This action helps to restore redox homeostasis and protect cells from inflammatory damage. Mechanistic studies suggest that the activation of Nrf2 by Rebaudioside A may involve the upstream signaling kinases JNK, ERK, MAPK, and PKCε.[6]

Caption: Hypothesized activation of the Nrf2 pathway by Rebaudioside A.

Antioxidant Mechanisms

While some studies suggest that purified Rebaudioside A has low direct free-radical scavenging activity,[8][9] its in vivo antioxidant effects are thought to be mediated primarily through the modulation of endogenous antioxidant systems.

Indirect Antioxidant Effects via Nrf2

As detailed in the previous section, the activation of the Nrf2 pathway by Rebaudioside A leads to the upregulation of key antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6] This enhancement of the cell's intrinsic antioxidant capacity is a primary mechanism by which Rebaudioside A is thought to combat oxidative stress.

Modulation of Oxidative Stress Markers

In a model of carbon tetrachloride-induced liver injury, Rebaudioside A demonstrated the ability to reduce cellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, a marker of lipid peroxidation.[6] Concurrently, it was observed to increase the levels of reduced glutathione (GSH) and the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase.[6]

| Parameter | Effect of Rebaudioside A | Reference |

| Reactive Oxygen Species (ROS) | Decrease | [6] |

| Malondialdehyde (MDA) | Decrease | [6] |

| Reduced Glutathione (GSH) | Increase | [6] |

| Superoxide Dismutase (SOD) Activity | Increase | [6] |

| Catalase Activity | Increase | [6] |

Metabolic Modulation Mechanisms

Rebaudioside A has been investigated for its effects on metabolic parameters, particularly its role in glucose homeostasis and gut hormone secretion.

Stimulation of GLP-1 Release via Bitter Taste Receptors

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion. Rebaudioside A has been shown to stimulate the release of GLP-1 from enteroendocrine cells in a concentration-dependent manner.[10][11][12] Interestingly, this effect is not mediated by sweet taste receptors but is hypothesized to occur through the activation of bitter taste receptors (Tas2rs).[10][11][12] In murine cells, Tas2r108, Tas2r123, and Tas2r134 have been implicated, while in human cells, TAS2R4 and the transient receptor potential cation channel subfamily M member 5 (TRPM5) are thought to be involved.[10][11]

Caption: Hypothesized pathway for Rebaudioside A-induced GLP-1 release.

Effects on Insulin Secretion and Glucose Metabolism

Some studies suggest that Rebaudioside A may enhance glucose-induced insulin secretion by potentiating the activity of the TRPM5 ion channel in pancreatic β-cells.[13][14] Additionally, there is evidence to suggest that steviol glycosides may modulate the PI3K/Akt signaling pathway, which is involved in glucose transporter (GLUT) translocation and insulin sensitivity.[14]

| Cell Line | Concentration of Rebaudioside A | Fold Increase in GLP-1 Release (Mean ± SEM) | Reference |

| STC-1 | 0.5 mM | 1.9 ± 0.4 | [12] |

| STC-1 | 1 mM | 2.3 ± 0.2 | [12] |

Experimental Protocols

The following are summaries of methodologies used in key studies investigating the mechanisms of action of Rebaudioside A.

In Vitro Cell Culture Experiments

-

Cell Lines: Human liver hepatocellular carcinoma (HepG2) cells, murine (STC-1) and human (HuTu-80) intestinal enteroendocrine cell lines, and murine macrophage (RAW264.7) cells have been used.[6][10][11][12]

-

Treatment: Cells are typically cultured under standard conditions and then treated with varying concentrations of Rebaudioside A, often in the presence of an inflammatory or oxidative stimulus (e.g., lipopolysaccharide [LPS], carbon tetrachloride [CCl₄], or ethanol).[4][5][6]

-

Analysis of Gene and Protein Expression: Techniques such as quantitative real-time PCR (qPCR) and Western blotting are used to measure the expression levels of target genes and proteins in the signaling pathways of interest (e.g., NF-κB, Nrf2, HO-1).[6]

-

Hormone Secretion Assays: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the amount of secreted hormones like GLP-1 in the cell culture supernatant.[12]

-

Oxidative Stress Measurement: Cellular levels of ROS are measured using fluorescent probes. MDA levels are determined as an indicator of lipid peroxidation. The activity of antioxidant enzymes (SOD, catalase) and the levels of GSH are quantified using commercially available assay kits.[6]

In Vivo Animal Studies

-

Animal Models: Sprague-Dawley rats and C57BL/6J mice are commonly used.[7][15]

-

Induction of Disease Models: Pathological conditions such as liver fibrosis are induced using hepatotoxins like thioacetamide (TAA).[4]

-

Administration of Rebaudioside A: Rebaudioside A is administered via various routes, including intraperitoneal injection or in the drinking water, at specified doses and frequencies.[4][15]

-

Tissue Analysis: At the end of the study period, tissues (e.g., liver) are harvested for histological analysis (to assess tissue damage) and molecular analysis (qPCR, Western blotting) to examine the expression of key signaling molecules and markers of inflammation and oxidative stress.[4]

Caption: General experimental workflow for investigating Rebaudioside A's mechanisms.

Conclusion and Future Directions

The available evidence strongly suggests that Rebaudioside A is a bioactive compound with the potential to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and metabolic regulation. The primary hypothesized mechanisms of action include the downregulation of the NF-κB pathway, the activation of the Nrf2 antioxidant response system, and the stimulation of GLP-1 release via bitter taste receptors.

While these findings are promising, it is important to note that the majority of the research has been conducted in preclinical models. Further investigation is required to fully elucidate the molecular details of these pathways and to translate these findings to human physiology. Future research should focus on:

-

Identifying the direct molecular targets of Rebaudioside A.

-

Conducting comprehensive dose-response studies for its various biological effects.

-

Performing well-controlled clinical trials to validate its therapeutic potential in inflammatory and metabolic diseases.

Understanding the intricate mechanisms of action of Rebaudioside A will be crucial for its potential development as a therapeutic agent beyond its role as a natural sweetener.

References

- 1. Rebaudioside A - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant Activity of Leaf Extracts from Stevia rebaudiana Bertoni Exerts Attenuating Effect on Diseased Experimental Rats: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rebaudioside A administration prevents experimental liver fibrosis: an in vivo and in vitro study of the mechanisms of action involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. New application of the commercial sweetener rebaudioside a as a hepatoprotective candidate: Induction of the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

- 13. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-Dose Stevia (Rebaudioside A) Consumption Perturbs Gut Microbiota and the Mesolimbic Dopamine Reward System - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Bernardioside A Targets: A Technical Guide

This technical guide provides a comprehensive overview of a proposed in silico workflow to identify and characterize the molecular targets of Bernardioside A, a triterpenoid saponin with undetermined pharmacological activity. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for natural product target discovery.

Introduction to this compound and In Silico Target Identification

This compound is a triterpenoid saponin isolated from Bellis bernardii. While its chemical structure has been elucidated, its mechanism of action and specific molecular targets remain unknown. Identifying the protein targets of a natural product is a critical step in understanding its therapeutic potential and potential toxicity. Traditional experimental methods for target identification can be time-consuming and resource-intensive. In contrast, in silico approaches offer a rapid and cost-effective means to predict potential protein targets, thereby guiding and prioritizing subsequent experimental validation.[1]

This guide outlines a multi-faceted in silico strategy, leveraging several complementary computational techniques to generate a high-confidence list of putative targets for this compound. The proposed workflow integrates reverse molecular docking, pharmacophore-based screening, ligand similarity analysis, and network-based inference to provide a holistic view of the compound's potential bioactivity.

Proposed In Silico Target Prediction Workflow

The overall workflow for the in silico prediction of this compound targets is depicted below. This process begins with the preparation of the ligand structure and proceeds through several parallel prediction methodologies, culminating in a consensus-ranked list of potential targets for further investigation.

Caption: A flowchart of the proposed in silico workflow for this compound target prediction.

Methodologies and Experimental Protocols

Ligand Preparation

A crucial prerequisite for any in silico study is the accurate 3D representation of the ligand.

Protocol:

-

Structure Retrieval: The 2D structure of this compound will be obtained from a chemical database such as PubChem or ChEMBL.

-

3D Conversion: The 2D structure will be converted to a 3D conformation using a molecular modeling software (e.g., Schrödinger Maestro, MOE).

-

Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94) to obtain a low-energy, stable conformation.

-

Ionization and Tautomeric States: The protonation state of this compound at physiological pH (7.4) will be determined.

Reverse Molecular Docking

Reverse molecular docking involves docking a single ligand into the binding sites of a large number of protein structures to identify potential targets.[2][3][4][5]

Protocol:

-

Target Library Preparation: A library of 3D human protein structures will be compiled from the Protein Data Bank (PDB). The structures will be pre-processed to remove water molecules, add hydrogen atoms, and define the binding site, typically as the known ligand-binding pocket or a predicted cavity.

-

Docking Simulation: this compound will be docked against each protein in the prepared library using a molecular docking program such as AutoDock Vina, Glide, or GOLD.

-

Scoring and Ranking: The resulting protein-ligand complexes will be scored based on their predicted binding affinity (e.g., kcal/mol). The proteins will then be ranked according to their docking scores, with lower scores indicating potentially stronger binding.

Pharmacophore-Based Virtual Screening

This method uses the 3D arrangement of chemical features of this compound that are essential for molecular recognition to screen for potential protein targets.[6][7][8][9][10]

Protocol:

-

Pharmacophore Model Generation: A pharmacophore model will be generated based on the 3D structure of this compound. The model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Pharmacophore Database Screening: The generated pharmacophore model will be used to screen a database of protein structures (e.g., PharmaDB, Sc-PDB) to identify proteins with binding sites that are complementary to the pharmacophore.

-

Hit Scoring and Ranking: The identified protein "hits" will be ranked based on a fit score, which quantifies how well the protein's binding site accommodates the pharmacophore model.

Ligand-Based Similarity Searching

This approach identifies potential targets by searching for known bioactive molecules that are structurally similar to this compound. The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Protocol:

-

Similarity Metrics: The 2D or 3D similarity of this compound to a database of known drugs and bioactive compounds (e.g., DrugBank, ChEMBL) will be calculated using molecular fingerprints (e.g., Morgan, MACCS keys) and a similarity coefficient (e.g., Tanimoto coefficient).

-

Target Inference: The known targets of the most similar compounds will be identified. These targets are then considered as potential targets for this compound.

Network-Based Inference

Network-based approaches leverage the vast amount of data in biological networks (e.g., drug-target interaction networks) to predict new interactions.[1][11][12][13][14]

Protocol:

-

Network Construction: A heterogeneous network will be constructed by integrating known drug-target interactions, drug-drug similarities, and protein-protein interactions from public databases.

-

Link Prediction: this compound will be introduced into the network based on its similarity to other drugs. Network-based inference algorithms (e.g., random walk, matrix factorization) will be used to predict the likelihood of a link (interaction) between this compound and proteins in the network.

-

Target Ranking: Proteins will be ranked based on the predicted probability of interaction with this compound.

Data Integration and Hypothetical Results

To increase the confidence in the predicted targets, the results from the independent methods described above will be integrated using a consensus scoring approach.

Consensus Scoring

A simple consensus scoring method can be implemented where a protein receives one point for each method that predicts it as a top-ranking hit (e.g., top 1% of the ranked list). The proteins are then re-ranked based on their total consensus score.

Hypothetical Data Presentation

The following tables illustrate how the quantitative data from each prediction method and the final consensus ranking could be presented.

Table 1: Hypothetical Top Hits from Reverse Molecular Docking

| Rank | Protein Target (PDB ID) | Docking Score (kcal/mol) |

| 1 | Protein Kinase A (1APM) | -12.5 |

| 2 | Cyclooxygenase-2 (5IKR) | -11.8 |

| 3 | TNF-alpha (2AZ5) | -11.2 |

| ... | ... | ... |

Table 2: Hypothetical Top Hits from Pharmacophore-Based Screening

| Rank | Protein Target (PDB ID) | Fit Score |

| 1 | Glucocorticoid Receptor (1M2Z) | 0.95 |

| 2 | Protein Kinase A (1APM) | 0.92 |

| 3 | Estrogen Receptor Alpha (1A52) | 0.89 |

| ... | ... | ... |

Table 3: Hypothetical Top Hits from Ligand-Based Similarity Search

| Rank | Similar Compound (ID) | Similarity (Tanimoto) | Known Target(s) |

| 1 | Digitoxin (DB00390) | 0.85 | Na+/K+-ATPase |

| 2 | Oleandrin (DB01389) | 0.82 | Na+/K+-ATPase |

| 3 | Ginsenoside Rb1 (CID 73652) | 0.78 | Multiple Kinases |

| ... | ... | ... | ... |

Table 4: Final Consensus-Ranked List of Predicted Targets

| Rank | Protein Target | Consensus Score | Predicted by |

| 1 | Protein Kinase A | 3 | Docking, Pharmacophore, Network |

| 2 | Na+/K+-ATPase | 2 | Similarity, Network |

| 3 | Glucocorticoid Receptor | 2 | Pharmacophore, Docking |

| ... | ... | ... | ... |

Hypothetical Signaling Pathway Analysis

Once a high-confidence list of targets is generated, pathway analysis can provide insights into the potential biological processes modulated by this compound. Assuming a top-predicted target is Protein Kinase A (PKA), a key regulator of numerous cellular processes, its involvement in a signaling pathway is visualized below.

Caption: A hypothetical signaling pathway involving the predicted target Protein Kinase A.

Conclusion

The proposed multi-pronged in silico approach provides a robust framework for the identification of molecular targets for this compound. By combining the strengths of reverse docking, pharmacophore modeling, similarity searching, and network-based inference, this strategy can generate a prioritized list of high-confidence targets. The findings from this computational study will be instrumental in guiding future experimental validation, elucidating the mechanism of action of this compound, and exploring its potential as a novel therapeutic agent. This technical guide serves as a blueprint for the application of modern computational techniques in the early stages of natural product-based drug discovery.

References

- 1. Prediction of Drug-Target Interactions and Drug Repositioning via Network-Based Inference - ProQuest [proquest.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]

- 4. ovid.com [ovid.com]

- 5. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Network-Based Methods for Prediction of Drug-Target Interactions [frontiersin.org]

- 12. Network-based prediction of drug–target interactions using an arbitrary-order proximity embedded deep forest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug–target interaction prediction through domain-tuned network-based inference - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bernardioside A is a naturally occurring triterpenoid saponin isolated from Bellis bernardii.[1][2][3] It belongs to a class of bioactive compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive review of the current knowledge on this compound and its related compounds, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their evaluation. While specific biological data for this compound is limited in the current literature, this review extrapolates from closely related saponins isolated from the Bellis genus to provide a thorough understanding of their potential.

Chemical Structure and Related Compounds

This compound is a glycoside of polygalacic acid.[1][3] Its structure, along with other related saponins isolated from Bellis bernardii and Bellis perennis, is characterized by a triterpenoid aglycone backbone with one or more sugar moieties attached. The structural elucidation of these complex molecules has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3]

A number of related triterpenoid saponins have been isolated from Bellis bernardii, including Bernardioside B1, B2, B3, B4, C1, C2, C4, and D.[1][3] From the more common daisy, Bellis perennis, a variety of other structurally similar saponins have been identified, such as the Perennisosides and Perennisaponins. The variation in the sugar chains and acylation patterns of these compounds contributes to their diverse biological activities.

Biological Activities

The triterpenoid saponins from the Bellis genus have demonstrated a range of biological activities, most notably antihyperlipidemic and anti-proliferative effects.

Antihyperlipidemic Activity

Several saponins isolated from Bellis perennis have shown potent antihyperlipidemic activity. The primary evidence comes from studies on Perennisosides I and II, which were found to inhibit serum triglyceride elevation in an olive oil-induced hyperlipidemia mouse model.[4]

Table 1: Antihyperlipidemic Activity of Triterpenoid Saponins from Bellis perennis

| Compound | Experimental Model | Dosage | Effect | Reference |

| Perennisoside I | Olive oil-treated mice | 25-50 mg/kg (p.o.) | Inhibited serum triglyceride elevation | [4] |

| Perennisoside II | Olive oil-treated mice | 25-50 mg/kg (p.o.) | Inhibited serum triglyceride elevation | [4] |

Anti-proliferative Activity

Certain acylated oleanane-type triterpene saponins from Bellis perennis have exhibited anti-proliferative activity against various human cancer cell lines. Notably, Perennisaponin O demonstrated significant cytotoxicity against digestive tract carcinoma cell lines.[5][6] The mechanism of action for some of these compounds has been linked to the induction of apoptosis.[5][6]

Table 2: Anti-proliferative Activity of Triterpenoid Saponins from Bellis perennis

| Compound | Cell Line | IC50 (µM) | Reference |

| Perennisaponin O | HSC-2 (Human squamous cell carcinoma) | 11.2 | [5][6] |

| HSC-4 (Human squamous cell carcinoma) | 14.3 | [5][6] | |

| MKN-45 (Human gastric adenocarcinoma) | 6.9 | [5][6] |

Experimental Protocols

Olive Oil-Induced Hyperlipidemia Model

This in vivo assay is used to evaluate the antihyperlipidemic potential of compounds.

Protocol:

-

Animal Model: Male ddY mice are typically used.

-

Acclimatization: Animals are acclimatized for at least one week with free access to a standard diet and water.

-

Fasting: Mice are fasted for a specified period (e.g., 7 hours) before the experiment.

-

Compound Administration: The test compound (e.g., Perennisoside I or II) is administered orally (p.o.) at the desired concentration. The vehicle control group receives the vehicle solution.

-

Induction of Hyperlipidemia: After a set time post-compound administration (e.g., 1 hour), olive oil (e.g., 10 mL/kg) is administered orally to all groups to induce hyperlipidemia.

-

Blood Sampling: Blood samples are collected at various time points after olive oil administration (e.g., 2, 4, and 6 hours) via the retro-orbital plexus.

-

Analysis: Serum triglyceride levels are measured using a commercial triglyceride assay kit. The percentage inhibition of triglyceride elevation is calculated by comparing the treated groups to the control group.

MTT Assay for Anti-proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HSC-2, HSC-4, MKN-45) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Perennisaponin O) for a specified duration (e.g., 48 hours). A vehicle control is also included.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for a further 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known biological activities of related triterpenoid saponins suggest potential mechanisms of action.

Triterpenoid Saponins in Hyperlipidemia

Triterpenoid saponins are known to influence lipid metabolism through various pathways. One of the key regulatory pathways is the AMPK/SREBP-2 pathway . Activation of AMP-activated protein kinase (AMPK) can lead to the downregulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a master transcriptional regulator of cholesterol biosynthesis. This, in turn, reduces the expression of key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase. Another potential target is the PCSK9/LDLR pathway . Inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) can prevent the degradation of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL cholesterol from the circulation.

Caption: Potential antihyperlipidemic signaling pathways of triterpenoid saponins.

Triterpenoid Saponins in Cancer

The anti-proliferative effects of triterpenoid saponins are often mediated through the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated include the PI3K/Akt/mTOR pathway and the MAPK pathway . Inhibition of the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, can lead to decreased cell survival and proliferation. The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and apoptosis, and its modulation by saponins can trigger programmed cell death.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acylated oleanane-type triterpene saponins from the flowers of Bellis perennis show anti-proliferative activities against human digestive tract carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Bernardioside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bernardioside A is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities.[1][2][3] Isolated from Bellis bernardii and Bellis perennis, commonly known as the daisy, this compound is of significant interest to the scientific community.[4][5][6] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with experimental protocols for its isolation and the evaluation of the biological activities of related compounds.

Physical and Chemical Properties

This compound, a white powder in its purified form, possesses the molecular formula C36H58O11, corresponding to a molecular weight of 666.84 g/mol .[5][7] It is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[5] The structural backbone of this compound is polygalacic acid, a triterpenoid, to which a β-D-glucopyranosyl moiety is attached at the C-3 position.[8]

| Property | Value | Reference |

| Molecular Formula | C36H58O11 | [5][7] |

| Molecular Weight | 666.84 g/mol | [5][7] |

| Appearance | Powder | [5] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [5] |

| CAS Number | 121368-52-3 | [4][5] |

Biological Activity and Potential Therapeutic Applications

While direct evidence for the antihyperlipidemic activity of this compound is not extensively documented in currently available literature, several related triterpenoid saponins isolated from Bellis perennis have demonstrated significant inhibitory effects on serum triglyceride elevation.[7] This suggests that this compound may possess similar therapeutic potential. The general mechanism for the antihyperlipidemic action of saponins is thought to involve the reduction of cholesterol absorption in the intestine through binding, which in turn increases its fecal elimination.

Other saponins from Bellis perennis have been investigated for their antitumor activities, indicating a broad spectrum of bioactivity for this class of compounds.[8][9]

Experimental Protocols

Bioassay-Guided Isolation and Purification of Saponins from Bellis perennis

The following protocol describes a general method for the isolation of triterpenoid saponins from Bellis perennis flowers, guided by bioactivity assays.

1. Extraction:

-

Dried and powdered flowers of Bellis perennis are extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.[9]

2. Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.[9]

-

The n-butanol fraction, which is typically rich in saponins, is concentrated.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol-water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions showing the presence of saponins are pooled and further purified by repeated column chromatography, including reversed-phase (ODS) chromatography, eluting with a methanol-water gradient.

-

Final purification is achieved by high-performance liquid chromatography (HPLC).

Caption: Workflow for the isolation and purification of this compound.

In Vivo Antihyperlipidemic Activity Assay

This protocol is adapted from studies on related saponins from Bellis perennis and is designed to evaluate the potential of a compound to inhibit triglyceride elevation.

1. Animal Model:

-

Male ddY mice are used for the study.

-

The animals are fasted for a specified period (e.g., 7 hours) before the experiment but have free access to water.[7]

2. Experimental Groups:

-

Control Group: Receives the vehicle (e.g., 5% gum arabic in water).

-

Test Group(s): Receive the test compound (e.g., this compound) suspended in the vehicle at various doses.

-

Positive Control Group: Receives a known antihyperlipidemic agent (e.g., clofibrate).

3. Procedure:

-

The test compound or vehicle is administered orally (p.o.) to the respective groups of mice.

-

After a set time (e.g., 30 minutes), olive oil (e.g., 0.2 mL/10 g body weight) is administered orally to all mice to induce hyperlipidemia.[7]

-

Blood samples are collected at specified time points (e.g., 2 and 4 hours) after the olive oil administration.

-

Serum triglyceride levels are determined using a commercially available kit.

4. Data Analysis:

-

The percentage inhibition of triglyceride elevation is calculated for the test and positive control groups relative to the control group.

-

Statistical analysis (e.g., Student's t-test) is used to determine the significance of the observed effects.

Caption: Experimental workflow for the in vivo antihyperlipidemic assay.

Signaling Pathways

The precise signaling pathways through which this compound or related triterpenoid saponins exert their potential antihyperlipidemic effects have not been elucidated. However, the general understanding of saponin-mediated cholesterol reduction points towards a mechanism that does not directly involve intracellular signaling cascades but rather a physical interaction in the gastrointestinal tract.

Caption: Postulated mechanism of cholesterol absorption inhibition by this compound.

Conclusion

This compound is a structurally defined triterpenoid saponin with potential for further investigation, particularly in the context of metabolic disorders such as hyperlipidemia. While direct evidence for its biological activity is still emerging, the known antihyperlipidemic effects of closely related compounds from Bellis perennis provide a strong rationale for future research. The experimental protocols outlined in this guide offer a framework for the isolation, purification, and bioactivity screening of this compound and other natural products. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in drug development.

References

- 1. ukm.my [ukm.my]

- 2. Comparative effects of olive oil and Nigella sativa oil on mice lipid profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iomcworld.com [iomcworld.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isolation of an oleanane-type saponin active from Bellis perennis through antitumor bioassay-guided procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Bernardioside A: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract